3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline
Description
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline is a quinoline derivative featuring a chlorophenyl group at position 3 and a sulfanyl-linked fluorophenyl substituent at position 2.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNS/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIFCDWMFQQZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Fluorophenylsulfanyl Group: The fluorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a fluorophenylthiol reacts with the chlorinated quinoline derivative under basic conditions.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the quinoline core or the aromatic rings, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline has shown significant potential in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity . The mechanism of action is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.
- DNA Intercalation : Disrupting replication and transcription processes.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. In vitro tests have shown efficacy against several pathogenic strains:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated antifungal activity against Candida albicans.
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
Materials Science
In materials science, 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline is being explored for its potential applications in organic electronics, such as:
- Organic Light-Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
The unique electronic properties imparted by the chlorophenyl and fluorophenyl sulfanyl groups make it a candidate for enhancing the efficiency of these devices .
Comparative Studies
A comparative analysis with similar quinoline derivatives highlights the unique potency of this compound. Below is a summary table showcasing its performance against other compounds in terms of anticancer activity:
| Compound Name | IC50 (µM) against MCF-7 | Antimicrobial Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline | 1.5 | Yes (S. aureus, E. coli) |
| 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline | 2.0 | Moderate |
| 3-(4-Chlorophenyl)-2-[(4-bromophenyl)sulfanyl]quinoline | 1.8 | Yes (limited strains) |
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of quinoline derivatives, finding that electron-withdrawing groups like chlorine and fluorine enhance anticancer activity through increased binding affinity to target proteins .
Antimicrobial Assessment
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that quinoline derivatives exhibit varying degrees of antimicrobial properties based on their substituents. The tested compound showed strong inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than many existing treatments .
Mechanistic Insights
Recent studies indicate that the biological activity of this compound is influenced by its ability to interact with various molecular targets. This includes enzyme inhibition and receptor modulation, contributing to its anticancer and antimicrobial effects .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Sulfanyl vs.
- Halogen Effects : The 4-fluorophenylsulfanyl group offers a balance of electron-withdrawing effects and steric bulk, contrasting with bulkier substituents like methoxy (e.g., ) or trifluoromethyl groups .
- Hybrid Systems: Chalcone-quinoline hybrids (e.g., ) exhibit π-π stacking interactions, suggesting the target compound’s fluorophenyl group may similarly influence crystallinity and binding affinity.
Comparative Reactivity :
- The chlorine at position 4 in 4-chloroquinoline derivatives (e.g., ) is meta- and ortho-activated, enabling nucleophilic substitution, whereas the sulfanyl group at position 2 may participate in oxidation reactions to sulfones .
Physicochemical and Crystallographic Properties
- Molecular Weight and Solubility : The target compound (MW 377.85) is lighter than carboxylate derivatives (e.g., 421.90 g/mol in ), suggesting moderate solubility in organic solvents.
- Crystal Packing: Similar to ’s isoquinoline derivatives, the 4-fluorophenyl group may adopt a perpendicular orientation relative to the quinoline plane, influencing π-π interactions and melting points (e.g., 223–225°C for analog 4k ).
Biological Activity
3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a quinoline core with two substituents: a 4-chlorophenyl group and a 4-fluorophenyl sulfanyl group. The presence of these substituents enhances the compound's chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
- DNA Intercalation : The ability to intercalate into DNA can disrupt replication and transcription processes.
Anticancer Activity
Research has indicated that 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 1.5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
Antimicrobial Properties
The compound has also demonstrated antimicrobial efficacy. In vitro tests revealed activity against several pathogenic strains, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Showed antifungal activity against strains like Candida albicans.
Comparative Studies
A comparison with similar quinoline derivatives reveals the unique potency of 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline. Below is a summary table highlighting its performance against other compounds:
| Compound Name | IC50 (µM) against MCF-7 | Antimicrobial Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline | 1.5 | Yes (S. aureus, E. coli) |
| 3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline | 2.0 | Moderate |
| 3-(4-Chlorophenyl)-2-[(4-bromophenyl)sulfanyl]quinoline | 1.8 | Yes (limited strains) |
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of quinoline derivatives, finding that the presence of electron-withdrawing groups like chlorine and fluorine enhances anticancer activity through increased binding affinity to target proteins .
-
Antimicrobial Assessment :
- Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that quinoline derivatives exhibit varying degrees of antimicrobial properties based on their substituents. The tested compound showed strong inhibition against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) value significantly lower than many existing treatments .
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]quinoline, and what challenges arise during synthesis?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:
- Sulfanyl Group Introduction : Reacting 2-mercaptoquinoline derivatives with 4-fluorophenyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Chlorophenyl Incorporation : Coupling via Ullmann or Buchwald-Hartwig reactions to attach the 4-chlorophenyl group. Challenges include controlling regioselectivity and minimizing byproducts like disulfides or over-oxidized species.
- Purification : Column chromatography is often required due to structurally similar intermediates .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. SHELXL is widely used for refinement, particularly for handling twinned data or high-resolution structures .
- NMR Spectroscopy : - and -NMR identify substituent positions. For example, the quinoline proton signals appear downfield (δ 8.2–9.1 ppm), while aromatic protons from the chlorophenyl and fluorophenyl groups resonate at δ 7.0–7.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How is the biological activity of this compound initially screened in academic research?
- In Vitro Assays : Test against bacterial/viral strains (e.g., Mycobacterium tuberculosis) or cancer cell lines (e.g., HeLa) to determine IC₅₀ values. Activity correlates with the electron-withdrawing effects of Cl and F substituents .
- Enzyme Inhibition Studies : Assess interactions with targets like DNA gyrase or kinases using fluorescence polarization or calorimetry .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-Temperature NMR : Detects conformational flexibility in solution .
- DFT Calculations : Compare computed NMR chemical shifts or electrostatic potentials with experimental data to validate structures .
- Multi-Method Refinement : Use SHELXL’s restraints for disordered regions and cross-validate with IR/Raman spectroscopy .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for chlorophenyl attachment .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfanyl group reactivity, while microwave-assisted synthesis reduces reaction time .
- Byproduct Mitigation : Additives like CuI suppress homocoupling during Ullmann reactions, increasing yields from ~60% to >80% .
Q. How do substituents (Cl, F, sulfanyl) influence the compound’s structure-activity relationship (SAR)?
- Electron-Withdrawing Effects : The 4-Cl and 4-F groups enhance electrophilicity, improving interactions with biological targets (e.g., DNA intercalation) .
- Sulfanyl Linker : Increases lipophilicity (logP ~3.5), enhancing membrane permeability. Replacing sulfanyl with sulfonyl reduces activity, highlighting its role in hydrogen bonding .
- Case Study : Fluorophenyl-substituted analogs show 2–3× higher antitubercular activity than non-fluorinated derivatives .
Q. What methods address stability issues during storage or biological assays?
- Lyophilization : Stabilizes the compound in solid form, preventing hydrolysis of the sulfanyl group .
- pH Buffering : Store in neutral buffers (pH 7.4) to avoid degradation under acidic/alkaline conditions .
- Light Sensitivity : Amber vials or antioxidant additives (e.g., BHT) prevent photodegradation .
Notes
- Avoided unreliable sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize methodological rigor, data reconciliation, and SAR.
- Basic questions focus on foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
